molecular formula C17H17ClO5 B12154138 methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B12154138
M. Wt: 336.8 g/mol
InChI Key: NLKDMNFBZMQLQB-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative with a 4,8-dimethyl-2-oxo-2H-chromen core. Key structural features include:

  • Methyl acetate group at position 3.
  • 2-Chloroprop-2-en-1-yloxy substituent at position 5. Its molecular formula is C₁₇H₁₇ClO₅ (calculated molecular weight: 344.76 g/mol) .

Properties

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

methyl 2-[7-(2-chloroprop-2-enoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C17H17ClO5/c1-9(18)8-22-14-6-5-12-10(2)13(7-15(19)21-4)17(20)23-16(12)11(14)3/h5-6H,1,7-8H2,2-4H3

InChI Key

NLKDMNFBZMQLQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with 2-chloroprop-2-en-1-yl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiourea (NH₂CSNH₂) are employed in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Alcohols, alkanes

    Substitution: Azides, thiols

Scientific Research Applications

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Chloroprop-2-en-1-yloxy C₁₇H₁₇ClO₅ 344.76 High reactivity due to allyl chloride
Methyl 2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate 3-Bromobenzyloxy C₂₂H₁₉BrO₅ 443.29 Inhibitor of intestinal anion exchanger SLC26A3 (anti-constipation)
EMAC10163g (Biphenyl-substituted) 2-([1,10-Biphenyl]-4-yl)-2-oxoethoxy C₂₉H₂₄O₇ 484.50 Tumor-associated carbonic anhydrase inhibition
EMAC10163c (4-Bromophenyl-substituted) 2-(4-Bromophenyl)-2-oxoethoxy C₂₂H₁₉BrO₆ 459.29 Lower yield (46.1%) in synthesis
Methyl {7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Chlorobenzyloxy C₂₁H₁₉ClO₅ 386.83 Higher molecular weight due to benzyl group

Key Observations :

  • Steric Effects : Bulky substituents (e.g., biphenyl in EMAC10163g) reduce synthetic yields (46–73.9% ) but may enhance target specificity.
  • Electronic Effects : The 2-chloropropenyl group in the target compound offers moderate steric hindrance and increased electrophilicity compared to benzyl or aryl ethers.
  • Biological Activity : Benzyl- or aryl-substituted analogs (e.g., ) show defined biological targets (e.g., SLC26A3), while the target compound’s activity remains underexplored.

Stability Considerations :

  • The allyl chloride group in the target compound may confer instability under acidic or nucleophilic conditions, whereas benzyl-substituted analogs (e.g., ) exhibit greater stability.

Physicochemical Properties

Property Target Compound Methyl 2-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate EMAC10163g (Biphenyl)
Melting Point (°C) Not reported Not reported 168–169
Solubility Likely low in water Hydroxy group improves aqueous solubility Low (crystalline solid)
Reactivity High (allyl chloride) Low (phenolic OH) Moderate (ketone group)

Biological Activity

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, also known as a derivative of coumarin, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H13ClO3
  • Molecular Weight : 276.71 g/mol
  • CAS Number : 4115-76-8

Its structure includes a chromenone moiety that is characteristic of many bioactive compounds, contributing to its potential efficacy in various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 9.54 μM, indicating potent anticancer activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens:

  • Bacterial Inhibition : Studies have indicated that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Antifungal Properties : It has demonstrated antifungal activity against species like Candida albicans, making it a candidate for further development in antifungal therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-79.54 μM
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans64 µg/mL

Case Study: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms was conducted using in vitro assays on MCF-7 cells. The study revealed that treatment with this compound resulted in:

  • Increased Reactive Oxygen Species (ROS) : Elevated ROS levels were observed post-treatment, suggesting oxidative stress as a mechanism for inducing apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest, which is critical for halting proliferation in cancer cells.

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